molecular formula C16H17N5O3S B11048181 8-(3-Hydroxypropyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-F]purine-2,4(3H,8H)-dione

8-(3-Hydroxypropyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-F]purine-2,4(3H,8H)-dione

Cat. No.: B11048181
M. Wt: 359.4 g/mol
InChI Key: GDIHWQJVCISMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
    • The core structure is an imidazo[2,1-F]purine , which consists of a purine ring fused with an imidazole ring.
    • The substituents include:

        3-Hydroxypropyl: group at position 8.

        2-Thienyl: group at position 7.

        Dimethyl: groups at positions 1 and 3.

  • The compound’s systematic name is quite a mouthful, but it reflects its unique arrangement of functional groups.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, information on its mechanism of action is scarce. We’d need experimental studies or computational modeling to elucidate this.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C16H17N5O3S

    Molecular Weight

    359.4 g/mol

    IUPAC Name

    6-(3-hydroxypropyl)-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione

    InChI

    InChI=1S/C16H17N5O3S/c1-18-13-12(14(23)19(2)16(18)24)21-9-10(11-5-3-8-25-11)20(6-4-7-22)15(21)17-13/h3,5,8-9,22H,4,6-7H2,1-2H3

    InChI Key

    GDIHWQJVCISMBS-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCO)C4=CC=CS4

    Origin of Product

    United States

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